molecular formula C16H18N2O5 B5551615 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide

4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide

Cat. No. B5551615
M. Wt: 318.32 g/mol
InChI Key: YSBKUVPJDCLSPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran and morpholine derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. Although specific details on the synthesis of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide” were not directly found, studies on similar compounds provide insights into possible synthetic routes. For instance, benzofuran derivatives can be synthesized through reactions involving o-alkyl derivatives of salicyaldehyde, leading to the formation of 2-acetyl benzofuran derivatives, which can then be further modified (Rangaswamy et al., 2017). Similarly, morpholine derivatives might be prepared through Mannich reactions, involving aldehydes and amines in the presence of morpholine (Kuarm et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran and morpholine derivatives, including “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, is characterized by the presence of a benzofuran moiety linked to a morpholine ring through a carbonyl group. X-ray diffraction and quantum chemical computations are common methods used to determine and analyze the molecular structure, as seen in studies on related compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzofuran and morpholine derivatives are known for their reactivity and the ability to undergo various chemical reactions. These include electrophilic substitutions, nucleophilic additions, and cyclization reactions, which can modify the chemical structure and introduce new functional groups. The chemical properties of these compounds are influenced by the nature of the substituents on the benzofuran and morpholine rings, affecting their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, such as solubility, melting point, and crystal structure, are crucial for its handling and application in research. While specific data on this compound was not found, similar molecules exhibit diverse physical properties based on their molecular structure, crystallinity, and intermolecular interactions (Zhi, 2010).

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

  • Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural motif with benzofuran derivatives, detailed its metabolism and disposition in humans. The study found significant elimination via feces, with principal circulating components in plasma being SB-649868 and a hemiaminal metabolite resulting from oxidation of the benzofuran ring. This highlights the complex metabolism of benzofuran derivatives in drug development (Renzulli et al., 2011).

Synthetic Methodologies and Chemical Properties

  • Synthesis of Novel Compounds : Research into the synthesis of novel benzodifuranyl and benzofuran derivatives demonstrated the versatility of these compounds in creating anti-inflammatory and analgesic agents. This underscores the potential for synthesizing related compounds for therapeutic use (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : A study on the synthesis of new 1,2,4-triazole derivatives, which are structurally similar to the subject compound, revealed their antimicrobial activities. This suggests potential applications in designing antimicrobial agents (Bektaş et al., 2010).

Biological Activities

  • Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids were identified as a new class of vasorelaxant agents. This discovery opens the door for the development of new therapeutic agents targeting cardiovascular diseases (Hassan et al., 2014).

  • Antitumor and Antimicrobial Activities : New derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. demonstrated moderate antitumor and antimicrobial activities. This illustrates the potential of benzofuran derivatives in oncology and infection control (Xia et al., 2011).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their specific structure and the biological target. Some benzofuran derivatives have been found to exhibit antiviral activity . Others have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

As with any chemical compound, safety and hazards need to be considered when handling benzofuran derivatives. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future direction in this field could involve the development of new benzofuran derivatives with enhanced biological activities and improved bioavailability.

properties

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9-11-4-3-10(21-2)7-12(11)23-14(9)16(20)18-5-6-22-13(8-18)15(17)19/h3-4,7,13H,5-6,8H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBKUVPJDCLSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide

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